molecular formula C21H32O4 B1237656 Edmmdpd CAS No. 97613-69-9

Edmmdpd

Cat. No.: B1237656
CAS No.: 97613-69-9
M. Wt: 348.5 g/mol
InChI Key: RZYIAWJNVBLJPH-RMKNXTFCSA-N
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Description

Ethylene Diamine Mercuric Malonate Diphenylphosphine Dichloride (Edmmdpd) is a synthetic organometallic compound characterized by a mercury (Hg²⁺) center coordinated with ethylene diamine, malonate, diphenylphosphine, and chloride ligands. Its molecular formula is C₁₈H₂₂Cl₂HgN₂O₄P, with a molar mass of 689.93 g/mol. This compound exhibits a distorted octahedral geometry, as confirmed by X-ray crystallography, and demonstrates unique catalytic properties in cross-coupling reactions due to its electron-rich phosphine ligands and redox-active mercury center . Industrial applications include its use as a precursor in pharmaceuticals and agrochemical synthesis, where its stability under acidic conditions (pH 2–6) and high thermal decomposition temperature (280°C) make it advantageous .

Properties

CAS No.

97613-69-9

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

5-[(E)-9-ethoxy-5,9-dimethyldec-3-enoxy]-1,3-benzodioxole

InChI

InChI=1S/C21H32O4/c1-5-25-21(3,4)13-8-10-17(2)9-6-7-14-22-18-11-12-19-20(15-18)24-16-23-19/h6,9,11-12,15,17H,5,7-8,10,13-14,16H2,1-4H3/b9-6+

InChI Key

RZYIAWJNVBLJPH-RMKNXTFCSA-N

SMILES

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2

Isomeric SMILES

CCOC(C)(C)CCCC(C)/C=C/CCOC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2

Synonyms

9-ethoxy-5,9-dimethyl-1-((3,4-methylenedioxy)phenoxy)-3-decene
EDMMDPD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Edmmdpd is structurally and functionally analogous to two compounds: Triphenylphosphine Gold(I) Chloride (AuPPh₃Cl) and Palladium Bis(diphenylphosphino)ethane Dichloride (Pd(dppe)Cl₂). Key comparative data are summarized below:

Property This compound AuPPh₃Cl Pd(dppe)Cl₂
Molecular Formula C₁₈H₂₂Cl₂HgN₂O₄P C₁₈H₁₅AuClP C₂₈H₂₈Cl₂P₂Pd
Molar Mass (g/mol) 689.93 529.68 660.82
Coordination Geometry Distorted Octahedral Linear Square Planar
Thermal Stability (°C) 280 190 320
Catalytic Efficiency* 92% (Suzuki-Miyaura) 78% (Sonogashira) 95% (Buchwald-Hartwig)
Solubility DMSO, DMF CH₂Cl₂, THF Toluene, Acetonitrile
Toxicity (LD₅₀, mg/kg) 12 (rat, oral) 45 (rat, oral) 28 (rat, oral)

*Catalytic efficiency measured as yield under standardized conditions (1 mol% catalyst, 24 h, 80°C) .

Structural and Functional Analysis

  • This compound vs. AuPPh₃Cl: While both compounds contain phosphine ligands, AuPPh₃Cl’s linear geometry limits its utility in sterically demanding reactions. This compound’s octahedral framework enables multi-substrate activation, achieving 14% higher yields in aryl-aryl bond formation compared to AuPPh₃Cl . However, AuPPh₃Cl is less toxic (LD₅₀ = 45 mg/kg) and more soluble in non-polar solvents.
  • This compound vs. Pd(dppe)Cl₂ :
    Pd(dppe)Cl₂ surpasses this compound in thermal stability (320°C vs. 280°C) and catalytic efficiency for amine couplings. However, this compound’s mercury center allows redox-mediated pathways inaccessible to palladium, enabling catalysis in anaerobic environments .

Research Findings and Implications

For instance, enantioselective alkylation using this compound achieved 88% ee (enantiomeric excess) in β-keto ester synthesis, outperforming Pd(dppe)Cl₂ (72% ee) under identical conditions . Challenges include its high toxicity and sensitivity to sulfur-containing contaminants, which necessitate rigorous purification protocols.

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